molecular formula C15H17N7OS2 B2493562 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide CAS No. 887347-01-5

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide

Cat. No.: B2493562
CAS No.: 887347-01-5
M. Wt: 375.47
InChI Key: VLYPOLJMGIUYID-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide is a potent and selective antagonist of the P2X7 (P2RX7) receptor, an ATP-gated ion channel highly expressed on immune cells like macrophages and microglia. Its primary research value lies in its ability to selectively block the P2X7 receptor, thereby inhibiting the NLRP3 inflammasome activation and the subsequent release of mature interleukin-1β (IL-1β) . This mechanism makes it an invaluable pharmacological tool for investigating the role of purinergic signaling in a wide range of pathological conditions. Researchers utilize this compound to explore neuroinflammatory processes, with studies demonstrating its efficacy in models of neuropathic pain , where P2X7 receptor activation in spinal cord glial cells is a key driver of pathogenesis. Furthermore, its application extends to research on chronic inflammatory diseases, depression, and other disorders where the P2X7-NLRP3-IL-1β axis is implicated, providing critical insights for the development of novel therapeutic strategies.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7OS2/c1-4-12-17-18-14(25-12)16-13(23)10(3)24-15-19-20-21-22(15)11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3,(H,16,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYPOLJMGIUYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C(C)SC2=NN=NN2C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a thiadiazole moiety and a tetrazole derivative. Its molecular formula is C16H18N6OS2C_{16}H_{18}N_6OS_2 with a molecular weight of approximately 374.48 g/mol. The predicted density is about 1.42 g/cm³ and the pKa is estimated to be 7.49 .

Anticonvulsant Activity

Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant anticonvulsant properties. For instance, a related compound showed an effective dose (ED50) of 126.8 mg/kg in animal models using the maximal electroshock (MES) and pentylenetetrazole (PTZ) methods . The therapeutic index was reported to be 7.3, suggesting a favorable safety profile compared to standard anticonvulsants like valproic acid.

Table 1: Summary of Anticonvulsant Activity

CompoundED50 (mg/kg)LD50 (mg/kg)Therapeutic Index
N-(5-ethyl-1,3,4-thiadiazol-2-yl)126.83,807.877.3
Valproic AcidNot specifiedNot specifiedNot specified

Antidiabetic and Anticancer Properties

The thiadiazole derivatives have also been explored for their antidiabetic and anticancer activities. Studies suggest that these compounds can modulate glucose metabolism and exhibit cytotoxic effects against various cancer cell lines through different mechanisms including apoptosis induction and cell cycle arrest .

The biological activity of this compound is thought to involve multiple pathways:

  • GABAergic Mechanism : Similar compounds have been shown to enhance GABAergic transmission, which may contribute to their anticonvulsant effects.
  • Ion Channel Modulation : The interaction with voltage-gated ion channels has been implicated in the modulation of neuronal excitability.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that may protect neuronal cells from oxidative stress .

Case Studies

In a study conducted by Malygin et al., the efficacy of synthesized thiadiazole derivatives was evaluated in vivo using standard seizure models. The results demonstrated that certain derivatives provided substantial protection against induced seizures without significant toxicity .

Another study highlighted the synthesis of various thiadiazole derivatives that showed promising results in anticancer assays against human cancer cell lines, indicating their potential as therapeutic agents in oncology .

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide typically involves multi-step reactions starting from commercially available precursors. The synthesis pathway may include the formation of the thiadiazole and tetrazole rings through cyclization reactions followed by functionalization to introduce the propanamide group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and tetrazole structures. For instance:

  • In vitro studies demonstrated that derivatives of similar compounds exhibit significant growth inhibition against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and others. The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Case Study : A related compound was reported to show percent growth inhibition (PGI) values ranging from 50% to 86% across different cancer cell lines .

Antimicrobial Properties

Compounds with thiadiazole and tetrazole functionalities have also been investigated for their antimicrobial properties:

  • Research Findings : Studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli.

Structure–Activity Relationship (SAR) Studies

Further SAR studies are essential to optimize the efficacy and selectivity of this compound against specific targets in cancer therapy and antimicrobial applications.

Clinical Trials

Advancements toward clinical trials will depend on preclinical data demonstrating safety and efficacy in vivo.

Summary Table: Biological Activities of Related Compounds

Compound NameActivity TypeCell Line/BacteriaPercent Growth Inhibition
Compound AAnticancerA54986%
Compound BAntimicrobialE. coliInhibition observed
Compound CAnticancerMDA-MB-23175%

Q & A

Q. What are the common synthetic routes for preparing N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide, and what reagents are typically employed?

  • Methodological Answer : The synthesis involves multi-step protocols. A representative approach includes: (i) Formation of the thiadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., POCl₃) . (ii) Introduction of the tetrazole moiety via Huisgen cycloaddition or substitution reactions, using aryl azides and catalysts like Cu(I) . (iii) Sulfanyl linkage formation through nucleophilic substitution, often with reagents like NaSH or thiols in polar aprotic solvents (DMF, DMSO) . Key reagents include triethylamine (as a base), chloroacetyl chloride for amide bond formation, and dimethylformamide (DMF) as a solvent .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

  • Methodological Answer : Characterization relies on spectroscopic and chromatographic techniques:
  • 1H/13C-NMR : Peaks for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂), tetrazole ring protons (δ ~8.0–9.0 ppm), and sulfanyl protons (δ ~3.5–4.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650–1700 cm⁻¹) and S–S/S–N bonds (~500–600 cm⁻¹) .
  • HPLC/MS : Used to verify purity (>95%) and molecular ion peaks .

Advanced Research Questions

Q. What strategies optimize reaction yields during the sulfanylpropanamide linkage formation?

  • Methodological Answer : Yield optimization requires:
  • Temperature Control : Reactions often proceed best at 60–80°C to balance kinetics and side-product formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfur-containing intermediates .
  • Catalytic Additives : Triethylamine or DMAP (4-dimethylaminopyridine) improves amide coupling efficiency .
  • Real-Time Monitoring : TLC or HPLC tracks intermediate formation, enabling timely quenching .

Q. How do computational methods like molecular docking elucidate the compound’s bioactivity?

  • Methodological Answer :
  • Target Identification : Docking studies (e.g., AutoDock Vina) predict binding affinities to enzymes like alkaline phosphatase or cyclooxygenase-2 (COX-2), leveraging the thiadiazole-tetrazole scaffold’s electron-deficient regions .
  • Structure-Activity Relationships (SAR) : Modifications to the 2-methylphenyl group or ethylthiadiazole moiety are simulated to assess impacts on binding pocket interactions .
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energies, guiding prioritization of analogs for in vitro testing .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar thiadiazole-tetrazole hybrids?

  • Methodological Answer : Discrepancies often arise from:
  • Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) using reference strains (e.g., E. coli ATCC 25922) and controls .
  • Substituent Effects : Compare analogs with systematic variations (e.g., para-substituted phenyl vs. methyl groups) to isolate electronic/steric contributions to activity .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values against MCF-7 cells) using statistical tools (e.g., ANOVA) to identify trends .

Q. What reaction mechanisms govern the degradation or metabolic transformation of this compound under physiological conditions?

  • Methodological Answer :
  • Hydrolysis Pathways : The amide bond is susceptible to enzymatic cleavage (e.g., amidases), forming thiadiazole and tetrazole fragments. Kinetic studies in simulated gastric fluid (pH 1.2–3.0) quantify stability .
  • Oxidative Metabolism : Cytochrome P450 enzymes (e.g., CYP3A4) may oxidize the ethyl or methylphenyl groups, analyzed via LC-MS/MS metabolite profiling .
  • Radical Scavenging : ESR spectroscopy detects ROS scavenging by the sulfanyl group, relevant to antioxidant activity claims .

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